(R)-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride

Beschreibung

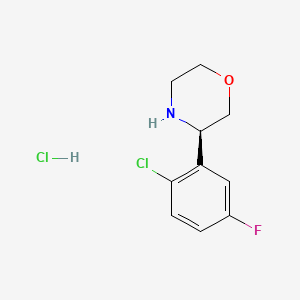

(R)-3-(2-Chloro-5-fluorophenyl)morpholine hydrochloride is a chiral morpholine derivative with a substituted phenyl ring at the 3-position of the morpholine scaffold. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, provides a rigid framework that enhances metabolic stability and facilitates interactions with biological targets such as enzymes or receptors. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Eigenschaften

IUPAC Name |

(3R)-3-(2-chloro-5-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO.ClH/c11-9-2-1-7(12)5-8(9)10-6-14-4-3-13-10;/h1-2,5,10,13H,3-4,6H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATHMYLWXZFQNX-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=C(C=CC(=C2)F)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C2=C(C=CC(=C2)F)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride typically involves the reaction of 2-chloro-5-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of ®-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

Oxidation and Reduction Reactions: The morpholine ring can undergo oxidation to form N-oxides, and reduction reactions can modify the phenyl ring substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation can produce N-oxides.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that morpholine derivatives, including (R)-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride, exhibit significant anticancer properties. For instance, compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of halogen substituents like chlorine and fluorine enhances the lipophilicity and biological activity of these compounds, making them effective against various cancer types .

Antibacterial Properties

The compound's structure suggests potential antibacterial activity. Morpholine derivatives have been reported to possess antimicrobial properties due to their ability to interfere with bacterial cell wall synthesis and function. In vitro studies on similar compounds have shown promising results against various strains of bacteria, indicating that this compound may also exhibit such effects .

Building Block in Drug Development

This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its morpholine structure allows for further functionalization, enabling the development of new drugs targeting various diseases. For example, it can be utilized in the synthesis of antibiotics and other therapeutic agents by forming stable complexes with other active pharmaceutical ingredients .

Synthetic Methodology

The compound can be employed in various synthetic methodologies, including:

- Enamine Synthesis : Morpholines are commonly used to generate enamines, which are valuable intermediates in organic synthesis.

- Chiral Synthesis : The chiral nature of this compound allows its use in asymmetric synthesis processes, crucial for producing enantiomerically pure compounds in pharmaceuticals .

Case Study 1: Anticancer Research

A study published in PMC explored the mechanisms of action of morpholine derivatives against cancer cells. The research demonstrated that these compounds could induce apoptosis through specific pathways involving caspases and mitochondrial signaling. The study highlighted the potential of this compound as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

In another investigation focusing on the structure-activity relationship (SAR) of chlorinated morpholines, researchers found that the presence of chlorine significantly enhanced the antibacterial properties of certain derivatives. This suggests that this compound could be further developed into potent antibacterial agents .

Wirkmechanismus

The mechanism of action of ®-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The structural and functional similarities of (R)-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride to other morpholine derivatives are summarized below. Key differences lie in substituent positions, stereochemistry, and additional functional groups, which significantly impact physicochemical and pharmacological properties.

Biologische Aktivität

(R)-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a morpholine ring and halogenated phenyl substituents, suggests potential interactions with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and its applications in scientific research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by:

- Morpholine Ring : A six-membered ring containing both oxygen and nitrogen atoms.

- Chloro and Fluoro Substituents : These halogen atoms enhance the compound's lipophilicity and may influence its binding affinity to biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro groups on the phenyl ring contributes to its binding affinity and specificity. The morpholine moiety allows for diverse interactions within biological systems, potentially modulating various cellular pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic effects in various diseases.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing neurological pathways relevant to psychiatric disorders.

In Vitro Studies

Research has demonstrated that this compound exhibits notable activity against several cancer cell lines. The following table summarizes key findings from various studies:

These results indicate that the compound can effectively inhibit cell growth in a dose-dependent manner, making it a candidate for further development as an anticancer agent.

Case Studies

A notable study focused on the compound's efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated an EC50 value of 260 nM in inhibiting the growth of bloodstream-form T. brucei in vitro, showcasing its potential as a therapeutic agent against parasitic infections .

Applications in Research

This compound is utilized in various fields:

- Medicinal Chemistry : As a potential drug candidate for treating neurological disorders and cancer.

- Chemical Biology : To investigate enzyme interactions and receptor binding dynamics.

- Industrial Chemistry : As an intermediate in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing (R)-3-(2-chloro-5-fluorophenyl)morpholine hydrochloride?

- Synthesis Pathway :

Formation of the morpholine ring : React 2-amino-2-phenyl-1-alcohol with a halogenated ketone (e.g., 2-bromo-3-chloropropiophenone) to construct the morpholine core .

Introduction of the 2-chloro-5-fluorophenyl group : Use a halogenated benzaldehyde derivative (e.g., 2-chloro-5-fluorobenzaldehyde) as a precursor for electrophilic substitution or coupling reactions .

Chiral resolution : Employ chiral chromatography or asymmetric catalysis to isolate the (R)-enantiomer, ensuring stereochemical purity .

Hydrochloride salt formation : Treat the free base with hydrochloric acid under controlled pH conditions to precipitate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy : Use - and -NMR to verify substituent positions on the phenyl ring and morpholine ring .

- X-ray crystallography : Resolve the absolute configuration (R-enantiomer) and confirm stereochemistry via single-crystal analysis .

- Purity assessment :

- HPLC with chiral columns : Quantify enantiomeric excess and detect impurities .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion) .

Q. What safety protocols are essential when handling intermediates like chlorinated or fluorinated reagents?

- Exposure control : Use fume hoods and PPE (gloves, goggles) to minimize inhalation/contact with volatile chlorinated compounds (e.g., phosphoryl oxychloride) .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl gas) with bases before disposal .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Methodological strategies :

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed coupling reactions to favor (R)-enantiomer formation .

- Kinetic resolution : Exploit differences in reaction rates between enantiomers using enantioselective enzymes or catalysts .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting steps :

Variable temperature NMR : Identify dynamic processes (e.g., ring puckering in morpholine) causing splitting anomalies .

DFT calculations : Compare experimental -NMR shifts with computed values to validate substituent positions .

Isotopic labeling : Use -labeled precursors to trace coupling patterns in complex spectra .

Q. How can computational methods aid in studying this compound’s interactions with biological targets?

- Molecular docking : Simulate binding affinities using software like MOE (Molecular Operating Environment) to predict interactions with proteins (e.g., neurotransmitter receptors) .

- MD simulations : Analyze conformational stability of the morpholine ring in aqueous environments over nanosecond timescales .

Data Contradiction Analysis

Q. Why might reported yields vary for similar synthesis routes?

- Critical factors :

- Reaction temperature : Higher temperatures may degrade halogenated intermediates, reducing yield .

- Purification methods : Column chromatography vs. recrystallization can impact recovery of enantiomerically pure product .

Method Development for Advanced Applications

Q. How to design a stability-indicating HPLC method for this compound under accelerated degradation conditions?

- Method parameters :

- Column : C18 with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Mobile phase : Acetonitrile/ammonium acetate buffer (pH 4.5) for ion-pairing with the hydrochloride salt .

- Detection : UV at 254 nm (aromatic absorption) and 210 nm (morpholine ring) .

- Validation : Perform forced degradation (heat, light, acid/base hydrolysis) to identify degradation products and validate method specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.